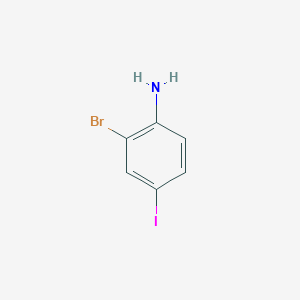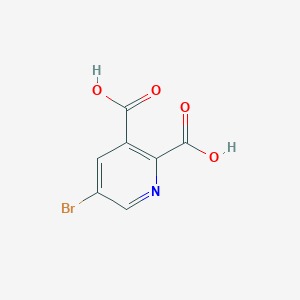
1-(4-氨基苯基)咪唑烷-2-酮
概述
描述
1-(4-Aminophenyl)imidazolidin-2-one is a heterocyclic organic compound that features an imidazolidinone ring substituted with an aminophenyl group. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The imidazolidinone ring is a five-membered ring containing two nitrogen atoms and one carbonyl group, which imparts unique chemical properties to the molecule.
科学研究应用
1-(4-Aminophenyl)imidazolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
Target of Action
Imidazolidin-2-ones and their analogues are known to be omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
Mode of Action
The mode of action of 1-(4-Aminophenyl)imidazolidin-2-one involves a series of chemical reactions. One common approach to imidazolidin-2-one derivatives is the direct incorporation of the carbonyl group into 1,2-diamines . This process involves a nucleophilic attack by an amino group of the substrate on the carbonyl of the (LG) 2 C=O species, leading to an intermediate from which the final (benz)imidazolidinone product is formed by intramolecular acyl nucleophilic substitution .
Biochemical Pathways
Imidazolidin-2-ones are known to be important synthetic intermediates that can be transformed into a broad variety of complex structures .
Pharmacokinetics
The molecular weight of 1772 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Imidazolidin-2-ones and their analogues are known to be widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds .
Action Environment
The development of sustainable and more efficient protocols for the synthesis of imidazolidin-2-ones has been a focus of continuous efforts over the years .
生化分析
Biochemical Properties
1-(4-Aminophenyl)imidazolidin-2-one plays a crucial role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in carbonylation reactions and hydroamination processes . These interactions are typically characterized by the formation of stable complexes, which can influence the activity of the enzymes and the overall biochemical pathways.
Cellular Effects
The effects of 1-(4-Aminophenyl)imidazolidin-2-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of cells, particularly in the context of immune responses . It has been observed to modulate the activity of T-cells and other immune cells, thereby influencing the overall immune response.
Molecular Mechanism
At the molecular level, 1-(4-Aminophenyl)imidazolidin-2-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s structure allows it to form stable complexes with enzymes, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(4-Aminophenyl)imidazolidin-2-one in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical activity . In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 1-(4-Aminophenyl)imidazolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced immune response or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-(4-Aminophenyl)imidazolidin-2-one is involved in various metabolic pathways, including those related to carbonylation and hydroamination reactions . It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 1-(4-Aminophenyl)imidazolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution can vary depending on the tissue type and the presence of specific transport mechanisms.
Subcellular Localization
1-(4-Aminophenyl)imidazolidin-2-one exhibits specific subcellular localization patterns, which can influence its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)imidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of 4-nitroaniline with ethylene carbonate, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: In industrial settings, the synthesis of 1-(4-Aminophenyl)imidazolidin-2-one may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often employed to reduce the nitro group to an amino group, and the use of high-pressure reactors can facilitate this transformation.
化学反应分析
Types of Reactions: 1-(4-Aminophenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
相似化合物的比较
Imidazolidin-2-one: A simpler analog without the aminophenyl substitution.
Benzimidazolidin-2-one: Contains a fused benzene ring, offering different chemical properties.
Imidazole: A related heterocycle with two nitrogen atoms in a five-membered ring but lacking the carbonyl group.
Uniqueness: 1-(4-Aminophenyl)imidazolidin-2-one is unique due to the presence of both the imidazolidinone ring and the aminophenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
1-(4-aminophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJMZNOYNSCQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548484 | |
| Record name | 1-(4-Aminophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89518-99-0 | |
| Record name | 1-(4-Aminophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-aminophenyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
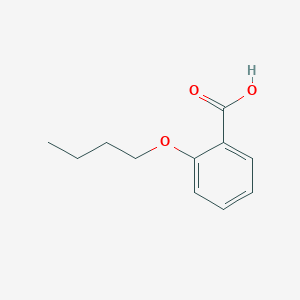

![2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B1283066.png)
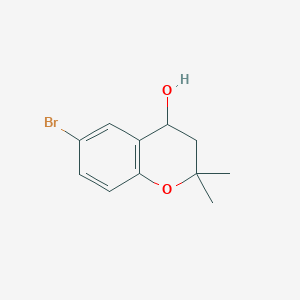
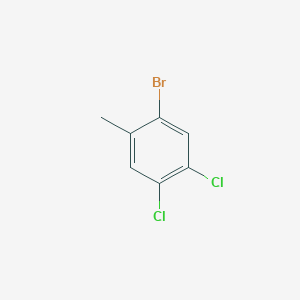
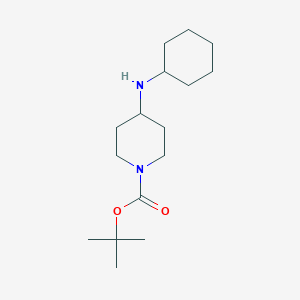
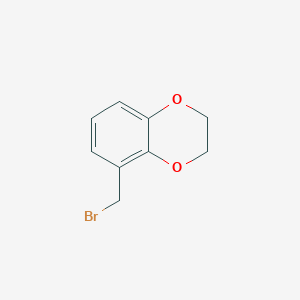
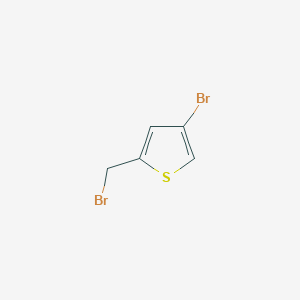
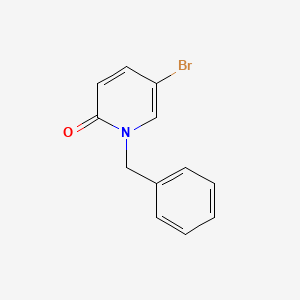
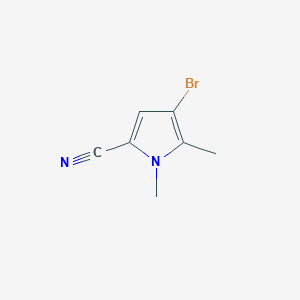
![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)
